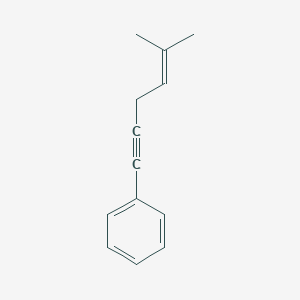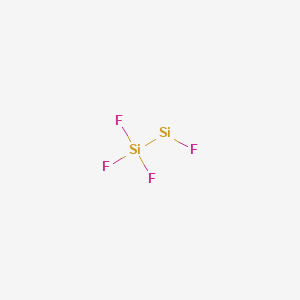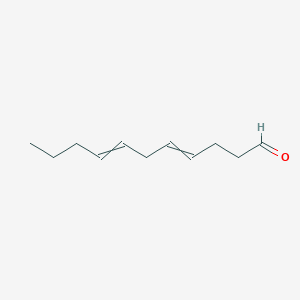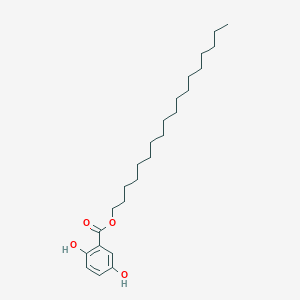
Octadecyl 2,5-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecyl 2,5-dihydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 2,5-dihydroxybenzoic acid, also known as gentisic acid, and octadecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications, particularly in the field of materials science and surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,5-dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then subjected to distillation and purification processes to obtain the desired purity.
化学反応の分析
Types of Reactions
Octadecyl 2,5-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoate ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Octadecyl 2,5-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its hydrophobic properties.
作用機序
The mechanism of action of Octadecyl 2,5-dihydroxybenzoate is largely dependent on its amphiphilic nature. The long alkyl chain interacts with hydrophobic environments, while the benzoate ring can engage in hydrogen bonding and other interactions with polar environments. This dual functionality allows it to stabilize emulsions, form micelles, and interact with biological membranes. The molecular targets and pathways involved include lipid bilayers, hydrophobic drug molecules, and surface-active sites in industrial applications.
類似化合物との比較
Similar Compounds
Gentisic Acid (2,5-Dihydroxybenzoic Acid): The parent compound, which lacks the long alkyl chain.
Octadecyl Benzoate: Similar structure but without the hydroxyl groups on the benzoate ring.
Octadecyl Salicylate: Contains a hydroxyl group at the ortho position instead of the meta position.
Uniqueness
Octadecyl 2,5-dihydroxybenzoate is unique due to the presence of both the long hydrophobic alkyl chain and the hydroxyl groups on the benzoate ring. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds.
特性
CAS番号 |
127589-88-2 |
|---|---|
分子式 |
C25H42O4 |
分子量 |
406.6 g/mol |
IUPAC名 |
octadecyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-21-22(26)18-19-24(23)27/h18-19,21,26-27H,2-17,20H2,1H3 |
InChIキー |
JDLMJORPZGIHDY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


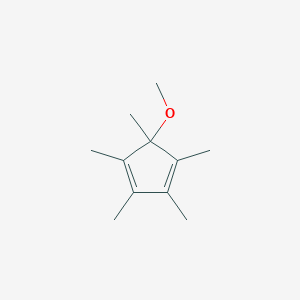
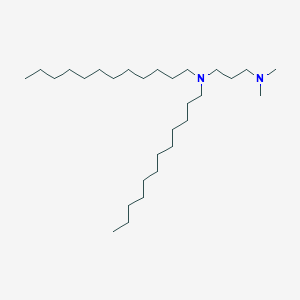
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)


![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
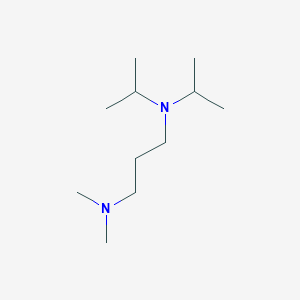
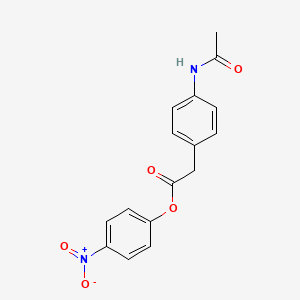
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
